

# 2-isopropyl-1H-benzo[d]imidazole IUPAC name

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *2-isopropyl-1H-benzo[d]imidazole*

Cat. No.: *B1361389*

[Get Quote](#)

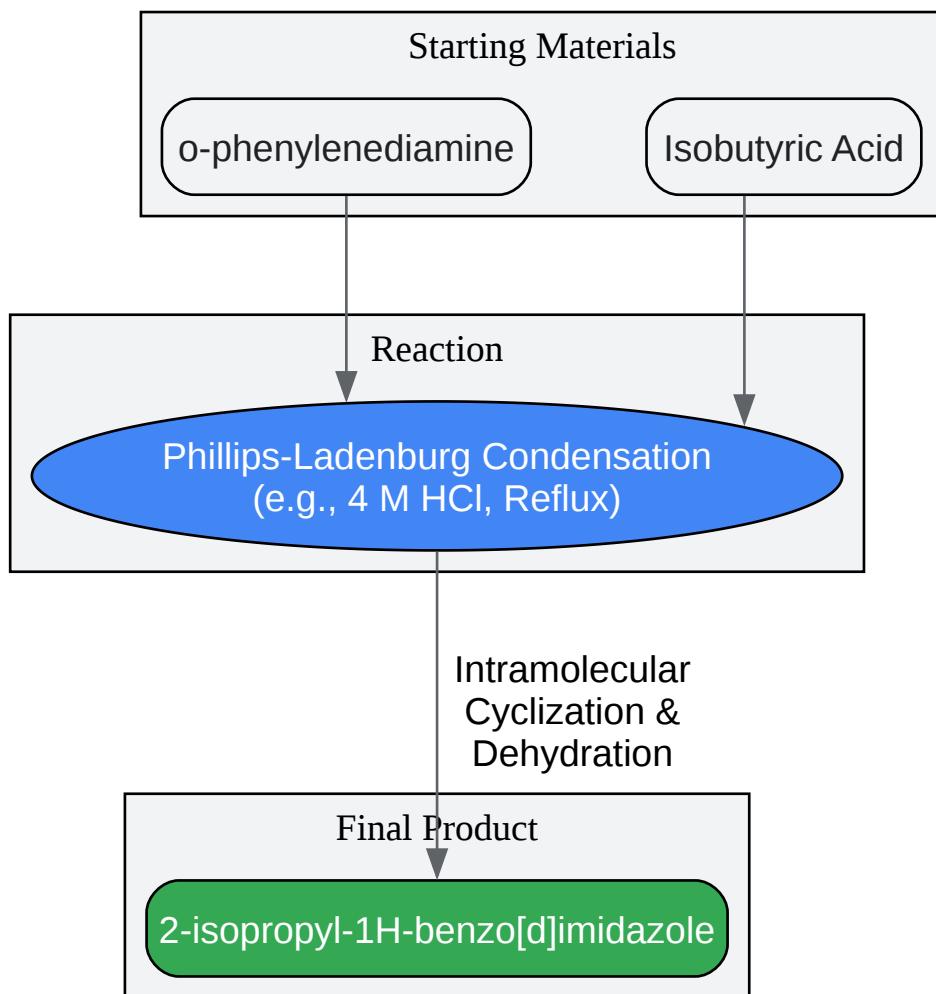
An In-depth Technical Guide to **2-isopropyl-1H-benzo[d]imidazole**

## Introduction: Defining the Core Structure

The compound **2-isopropyl-1H-benzo[d]imidazole** is a heterocyclic aromatic organic compound. Its structure consists of a fusion between a benzene ring and an imidazole ring, with an isopropyl group substituted at the 2-position of the imidazole moiety. While "**2-isopropyl-1H-benzo[d]imidazole**" is a commonly used and acceptable name, the preferred IUPAC name is 2-(propan-2-yl)-1H-benzimidazole.<sup>[1]</sup> This guide will provide a comprehensive technical overview of this compound, covering its synthesis, spectroscopic signature, key properties, and its significance as a scaffold in the field of drug discovery. The benzimidazole core is a "privileged scaffold" in medicinal chemistry, and understanding the influence of substituents like the isopropyl group is critical for designing novel therapeutic agents.<sup>[2][3]</sup>

## Physicochemical and Computed Properties

A foundational understanding of a compound's physical and chemical properties is essential for its application in research and development. The properties for the parent compound, **2-isopropyl-1H-benzo[d]imidazole**, are summarized below.


| Property                     | Value                                                                 | Source |
|------------------------------|-----------------------------------------------------------------------|--------|
| Molecular Formula            | C <sub>10</sub> H <sub>12</sub> N <sub>2</sub>                        | [4]    |
| Molecular Weight             | 160.22 g/mol                                                          | [4]    |
| Appearance                   | White to off-white crystalline powder (typical for similar compounds) | [5]    |
| XLogP3                       | 2.6                                                                   | [1]    |
| Hydrogen Bond Donor Count    | 1                                                                     | [6]    |
| Hydrogen Bond Acceptor Count | 2                                                                     | [6]    |

## Synthesis Pathway: The Phillips-Ladenburg Condensation

The most direct and established method for synthesizing the 2-substituted benzimidazole core is the Phillips-Ladenburg condensation. This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[7] For the synthesis of **2-isopropyl-1H-benzo[d]imidazole**, the reactants are o-phenylenediamine and isobutyric acid.

The reaction proceeds via an initial acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid. This is followed by a rate-determining intramolecular cyclization to form a dihydro-benzimidazole intermediate, which then undergoes dehydration to yield the final aromatic benzimidazole ring system.[7] The use of a strong acid like hydrochloric acid is crucial as it protonates the carbonyl group of the carboxylic acid, activating it for nucleophilic attack by the diamine.

## Overall Synthetic Workflow



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-isopropyl-1H-benzo[d]imidazole**.

## Detailed Experimental Protocol

The following is a representative protocol adapted from the synthesis of structurally similar benzimidazoles.<sup>[7]</sup>

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend o-phenylenediamine (1.0 eq.) in 4 M hydrochloric acid.
- Addition of Reagent: Add isobutyric acid (1.2 eq.) to the suspension.

- Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours.
- Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
- Work-up: After completion, allow the mixture to cool to room temperature. Carefully neutralize the solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until a precipitate forms.
- Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final **2-isopropyl-1H-benzo[d]imidazole**.

## Spectroscopic and Structural Characterization

Accurate structural elucidation is paramount. While experimental spectra for the specific title compound are not widely published, the expected spectroscopic characteristics can be reliably predicted based on data from closely related derivatives, such as 2-tert-butyl-1H-benzo[d]imidazole and 2-isopropyl-1H-benzo[d]imidazol-5-amine.[\[8\]](#)[\[9\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information regarding the carbon-hydrogen framework.

Table 1: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data[\[8\]](#)[\[9\]](#)

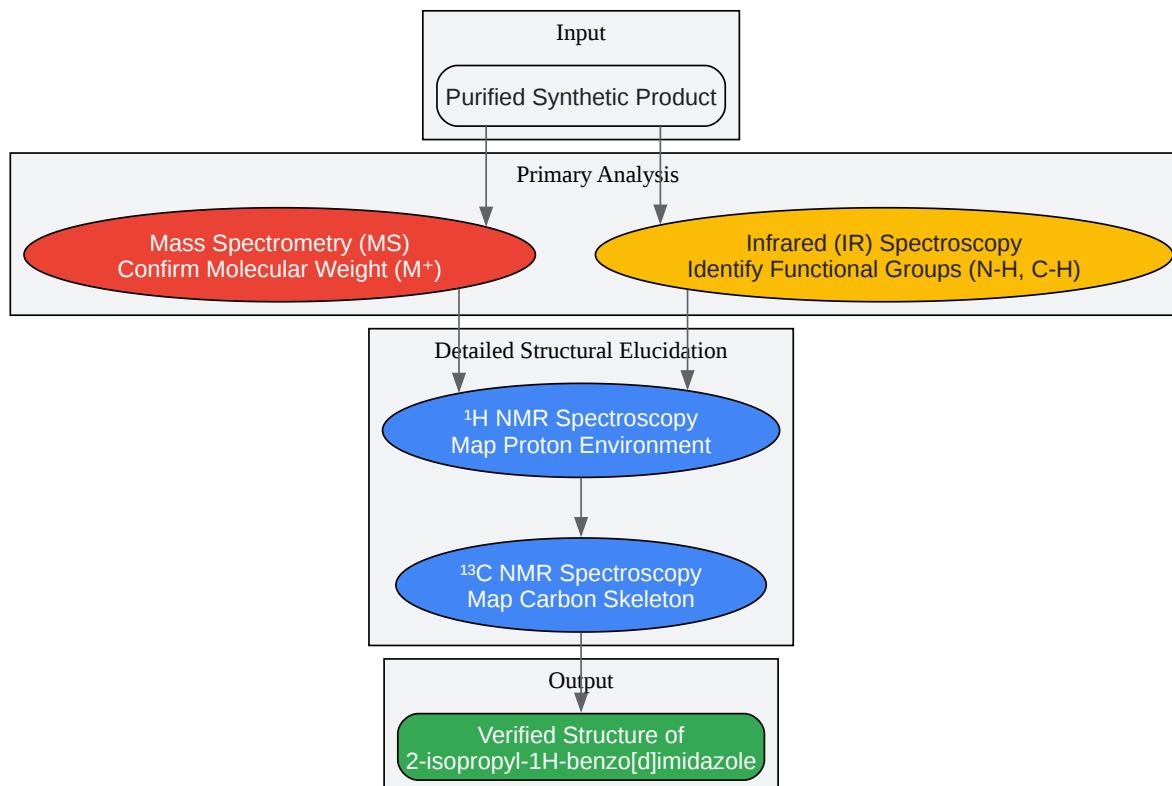
| Spectrum            | Chemical Shift ( $\delta$ , ppm) | Assignment                 | Notes                                                                                      |
|---------------------|----------------------------------|----------------------------|--------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR  | <b>~12.0 (s, 1H)</b>             | Imidazole N-H              | <b>Broad singlet, position can vary with solvent and concentration.</b>                    |
|                     | ~7.2-7.6 (m, 4H)                 | Aromatic C-H               | Complex multiplet pattern for the benzene ring protons.                                    |
|                     | ~3.0-3.2 (sept, 1H)              | Isopropyl C-H              | Septet, $J \approx 7$ Hz, characteristic of a CH group coupled to six equivalent protons.  |
|                     | ~1.3-1.4 (d, 6H)                 | Isopropyl C-H <sub>3</sub> | Doublet, $J \approx 7$ Hz, characteristic of two methyl groups coupled to a single proton. |
| <sup>13</sup> C NMR | ~158-160                         | C2 (C=N)                   | Quaternary carbon of the imidazole ring attached to the isopropyl group.                   |
|                     | ~135-140                         | C3a/C7a (Aromatic)         | Bridgehead carbons where the rings are fused.                                              |
|                     | ~121-124                         | C4/C7 & C5/C6 (Aromatic)   | Aromatic methine carbons.                                                                  |
|                     | ~27-28                           | Isopropyl -CH              | Methine carbon of the isopropyl group.                                                     |

|| ~21-22 | Isopropyl -CH<sub>3</sub> | Methyl carbons of the isopropyl group. |

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 2: Predicted Infrared (IR) Spectroscopy Data[8]


| Frequency (cm <sup>-1</sup> ) | Vibrational Mode                                      | Intensity     |
|-------------------------------|-------------------------------------------------------|---------------|
| 3200-3400                     | N-H stretching (imidazole)                            | Strong, Broad |
| 3000-3050                     | Aromatic C-H stretching                               | Medium        |
| 2850-2970                     | Aliphatic C-H stretching (isopropyl)                  | Medium-Strong |
| ~1590, 1480                   | C=C and C=N stretching (aromatic and imidazole rings) | Medium-Strong |

| ~1450 | Aliphatic C-H bending | Medium |

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. For **2-isopropyl-1H-benzo[d]imidazole**, the molecular ion peak ( $M^+$ ) would be observed at an m/z corresponding to its molecular weight (160.22). A characteristic fragmentation would be the loss of a methyl group ( $\bullet CH_3$ ) from the isopropyl substituent, resulting in a significant fragment ion.

## Characterization Workflow



[Click to download full resolution via product page](#)

Caption: Standard workflow for spectroscopic characterization.

## Applications and Relevance in Drug Development

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its derivatives are known to possess a wide array of biological activities, including anticancer, antiviral, antifungal, and anti-inflammatory properties.[3][10]

The **2-isopropyl-1H-benzo[d]imidazole** structure, specifically, has been incorporated into novel compounds for various therapeutic targets:

- Quorum Sensing Inhibition: In the fight against antibiotic resistance, researchers have designed potent antagonists of the PqsR protein, a key regulator of virulence in *Pseudomonas aeruginosa*. A hit-to-lead optimization study identified a series of 1H-benzo[d]imidazole derivatives where the isopropyl substituent was found to be optimal for biological activity, leading to compounds that could reduce bacterial virulence.[\[2\]](#)
- Alzheimer's Disease Research: Substituted 2-phenyl-1H-benzo[d]imidazole derivatives have been synthesized as inhibitors of the enzyme 17 $\beta$ -HSD10, which is implicated in Alzheimer's disease.[\[11\]](#) Docking studies of related structures have shown that the imidazole ring can interact with key residues in the enzyme's active site, such as the isopropyl group of Leucine 217, suggesting that substituents at this position are critical for modulating binding affinity.[\[11\]](#)
- Anticancer Agents: The benzimidazole core is a frequent component of microtubule targeting agents, which are a class of potent anticancer drugs.[\[12\]](#) By substituting the core at various positions, including the 2-position, researchers can fine-tune the antiproliferative activity against cancer cell lines.[\[3\]](#)[\[12\]](#)

The isopropyl group itself is a valuable substituent in drug design. It is a small, lipophilic group that can enhance a molecule's ability to cross cell membranes and can form favorable van der Waals interactions within the hydrophobic pockets of target proteins, often leading to improved potency and a better pharmacokinetic profile.[\[2\]](#)[\[11\]](#)

## Conclusion

**2-isopropyl-1H-benzo[d]imidazole**, or 2-(propan-2-yl)-1H-benzimidazole, is a structurally significant compound built upon the privileged benzimidazole scaffold. Its synthesis is readily achieved through established condensation chemistry, and its structure can be unequivocally confirmed using a standard suite of spectroscopic techniques. The demonstrated and potential applications of this core structure in developing novel inhibitors for infectious diseases, neurodegenerative disorders, and oncology highlight its enduring importance for researchers, scientists, and drug development professionals.

## References

- An In-depth Technical Guide to the Synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine. Benchchem.
- Spectroscopic Data for 2-Isopropyl-1H-benzo[d]imidazol-5-amine: A Technical Guide. Benchchem.
- 2-Isopropyl-5-nitro-1H-benzo[d]imidazole. Smolecule.
- 2-Isopropyl-1H-imidazole. Chem-Impex.
- Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for *Pseudomonas aeruginosa* Infections. Journal of Medicinal Chemistry - ACS Publications.
- 2-Isopropyl-1H-benzoimidazole-5-carboxylic acid. PubChem.
- Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17 $\beta$ -HSD10 inhibitors for the treatment of Alzheimer's disease. PMC - PubMed Central.
- Spectroscopic Characterization of 2-tert-butyl-1H-benzo[d]imidazole: A Technical Guide. Benchchem.
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central.
- Synthesis and evaluation of 2-aryl-1H-benzo[d]imidazole derivatives as potential microtubule targeting agents. PubMed.
- Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI.
- **2-isopropyl-1H-benzo[d]imidazole** (Cas 5851-43-4). Parchem.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 2-Isopropyl-1H-benzoimidazole-5-carboxylic acid | C11H12N2O2 | CID 820745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [parchem.com](https://parchem.com) [parchem.com]

- 5. chemimpex.com [chemimpex.com]
- 6. Buy 2-Isopropyl-5-nitro-1H-benzo[d]imidazole [smolecule.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17 $\beta$ -HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of 2-aryl-1H-benzo[d]imidazole derivatives as potential microtubule targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-isopropyl-1H-benzo[d]imidazole IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1361389#2-isopropyl-1h-benzo-d-imidazole-iupac-name]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

